molecular formula C12H9ClN2O4 B6386022 5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261910-57-9

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6386022
CAS RN: 1261910-57-9
M. Wt: 280.66 g/mol
InChI Key: LOKBOGHCSUJUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-3C4MP-2,4DHP 95%) is a synthetic compound that has been used in scientific research for a variety of applications. This compound is a member of the pyrimidine family and has a molecular weight of 313.5 g/mol. It is a white powder that is soluble in water and alcohol. It has a melting point of 134°C and a boiling point of 315°C.

Mechanism of Action

The mechanism of action of 5-3C4MP-2,4DHP 95% is not fully understood. However, it is believed to act as an intermediate in the synthesis of heterocyclic compounds. It is also believed to be involved in the formation of hydrogen bonds between different molecules, which can lead to the formation of novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-3C4MP-2,4DHP 95% have not been extensively studied. However, it is believed to be non-toxic and non-mutagenic.

Advantages and Limitations for Lab Experiments

The advantages of using 5-3C4MP-2,4DHP 95% in laboratory experiments include its high purity and solubility in water and alcohol. It is also relatively inexpensive and easy to obtain. The main limitation of this compound is that it is not very stable in air or light and can be easily oxidized.

Future Directions

Future research on 5-3C4MP-2,4DHP 95% should focus on its mechanism of action and biochemical and physiological effects. Additionally, further research should be done to explore its potential applications in the synthesis of novel compounds, as well as its use as a reagent in the synthesis of heterocyclic compounds. Other future directions include studying its stability in air and light, exploring its potential for use in drug development, and investigating its potential for use in medical imaging.

Synthesis Methods

5-3C4MP-2,4DHP 95% is synthesized using a two-step synthesis method. The first step involves the reaction of 3-chloro-4-methoxycarbonylphenyl-2,4-dihydroxy-pyrimidine (3C4MP-2,4DHP) with potassium hydroxide (KOH) in an aqueous solution. This reaction produces 5-3C4MP-2,4DHP 95% and potassium chloride (KCl). The second step involves the recrystallization of the product from an ethanol solution.

Scientific Research Applications

5-3C4MP-2,4DHP 95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel pyrimidine derivatives, as well as in the synthesis of other compounds. It has also been used in the synthesis of organic compounds, such as amino acids, peptides, and enzymes. Additionally, it has been used as a reagent in the synthesis of heterocyclic compounds.

properties

IUPAC Name

methyl 2-chloro-4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-19-11(17)7-3-2-6(4-9(7)13)8-5-14-12(18)15-10(8)16/h2-5H,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKBOGHCSUJUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxycarbonylphenyl)-(2,4)-dihydroxypyrimidine

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